molecular formula C18H22N4O4 B4033514 Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl CAS No. 67479-04-3

Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl

Cat. No.: B4033514
CAS No.: 67479-04-3
M. Wt: 358.4 g/mol
InChI Key: WOLSMSIMKAGPTH-UHFFFAOYSA-N
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Description

Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]pyrimidine is 358.16410520 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesized derivatives of 2-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]pyrimidine have been evaluated for various biological activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties, indicating their potential in drug development for these purposes (Abu‐Hashem et al., 2020).

Antiviral Activity

  • Certain pyrazolo[3,4-d]pyrimidines, a related class, have shown significant antiviral activity, specifically against human enteroviruses. Their structure-activity relationships indicate specific functional groups that enhance their antiviral potency (Chern et al., 2004).

Antibacterial Properties

  • Piperazinyl oxazolidinone derivatives, which include a pyrimidine ring, have been found to be effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. This suggests their utility in addressing antibiotic resistance (Tucker et al., 1998).

Antiproliferative Effects

  • 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and shown to possess antiproliferative effects against human cancer cell lines. This highlights their potential as anticancer agents (Mallesha et al., 2012).

Enhanced Drug Solubility

  • Efforts to improve the solubility of certain drugs have involved the use of pyrimidine derivatives. For example, cocrystals and salts of 6-mercaptopurine with piperazine enhanced its solubility, demonstrating the potential of these derivatives in improving drug bioavailability (Xu et al., 2012).

PET Imaging Applications

  • Pyrimidine derivatives have been utilized in PET imaging. For example, a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative was developed for mapping cerebral adenosine A2A receptors, indicating its use in neuroimaging (Zhou et al., 2014).

Properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-14-11-13(12-15(25-2)16(14)26-3)17(23)21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLSMSIMKAGPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217836
Record name Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67479-04-3
Record name Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067479043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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